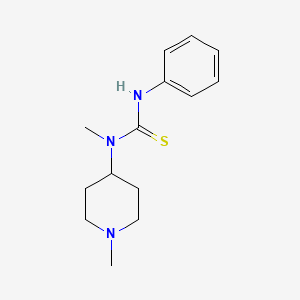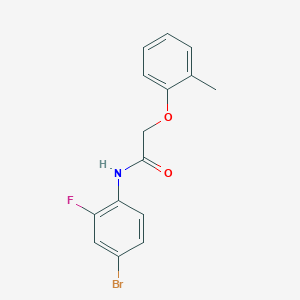![molecular formula C12H17NO3 B5868876 ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
ethyl [2-(4-methoxyphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mécanisme D'action
The mechanism of action of ethyl [2-(4-methoxyphenyl)ethyl]carbamate involves the inhibition of ethyl [2-(4-methoxyphenyl)ethyl]carbamate. ethyl [2-(4-methoxyphenyl)ethyl]carbamate is responsible for breaking down acetylcholine in the nervous system, which regulates the levels of this neurotransmitter. By inhibiting ethyl [2-(4-methoxyphenyl)ethyl]carbamate, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can increase the levels of acetylcholine, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl [2-(4-methoxyphenyl)ethyl]carbamate are primarily related to its inhibition of ethyl [2-(4-methoxyphenyl)ethyl]carbamate. By increasing the levels of acetylcholine in the nervous system, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can lead to increased muscle contraction, improved memory and cognition, and other physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl [2-(4-methoxyphenyl)ethyl]carbamate in lab experiments is its potency as an ethyl [2-(4-methoxyphenyl)ethyl]carbamate inhibitor. This makes it a useful tool compound for studying the role of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the nervous system. However, one limitation of using ethyl [2-(4-methoxyphenyl)ethyl]carbamate is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
For research involving ethyl [2-(4-methoxyphenyl)ethyl]carbamate include the development of new ethyl [2-(4-methoxyphenyl)ethyl]carbamate inhibitors, the use of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the treatment of neurological disorders, and further research into its safety and toxicity.
Méthodes De Synthèse
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate can be synthesized using a variety of methods, including the reaction of ethyl chloroformate with 4-methoxyphenethylamine. This reaction yields the intermediate ethyl [2-(4-methoxyphenyl)ethyl]carbamate, which can be further purified using chromatography. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate has been extensively studied for its potential use in scientific research. It is commonly used as a tool compound to study the role of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the nervous system. ethyl [2-(4-methoxyphenyl)ethyl]carbamate is an important enzyme that regulates the levels of acetylcholine, a neurotransmitter that is involved in a wide range of physiological processes, including muscle contraction, memory, and cognition. By inhibiting ethyl [2-(4-methoxyphenyl)ethyl]carbamate, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can increase the levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.
Propriétés
IUPAC Name |
ethyl N-[2-(4-methoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHJBXQEVWAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [2-(4-methoxyphenyl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)

![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)

![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
